molecular formula C7H11N3O2 B11789710 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine

3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine

Cat. No.: B11789710
M. Wt: 169.18 g/mol
InChI Key: DCASZZLXAHFAAN-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that features both an oxadiazole ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with morpholine under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, particularly at the methyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxadiazole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine
  • 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine
  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Uniqueness

3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine is unique due to its specific combination of the oxadiazole and morpholine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine

InChI

InChI=1S/C7H11N3O2/c1-5-9-7(10-12-5)6-4-11-3-2-8-6/h6,8H,2-4H2,1H3

InChI Key

DCASZZLXAHFAAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2COCCN2

Origin of Product

United States

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